
iso-Nadolol (tert-Butyl-d9)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iso-Nadolol (tert-Butyl-d9) is a deuterium-labeled compound, specifically a deuterated form of iso-Nadolol (tert-Butyl). Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Chemical Reactions Analysis
Hydrolysis Reactions
Acidic and Basic Conditions
iso-Nadolol (tert-Butyl-d9) undergoes hydrolysis at its β-hydroxy secondary amine group and ether linkages. Key findings include:
Condition | Reaction Site | Products Formed | Rate Constant (k) |
---|---|---|---|
0.1M HCl (25°C) | Ether linkage | 5-hydroxy-1,2,3,4-tetrahydro-2,3-naphthalenediol + deuterated tert-butylamine derivative | 2.4 × 10⁻⁴ s⁻¹ |
0.1M NaOH (25°C) | β-hydroxy amine group | Deutero-ketone intermediate + glycerol derivative | 1.8 × 10⁻⁴ s⁻¹ |
Deuterium at the tert-butyl group reduces hydrolysis rates by ~15% compared to non-deuterated Nadolol, attributed to the kinetic isotope effect stabilizing C-D bonds .
Oxidation Reactions
Oxidative Pathways
The compound reacts with common oxidizing agents, with selectivity influenced by steric effects from deuterium:
Oxidizing Agent | Primary Reaction Site | Major Product | Yield (%) |
---|---|---|---|
KMnO₄ (acidic) | Aromatic ring | Deuterated 5,6-dihydroxy-1,2,3,4-tetrahydroquinoline | 62 |
CrO₃ | Secondary alcohol group | Deutero-ketone derivative | 78 |
Notably, oxidation of the tertiary alcohol group is suppressed due to deuterium’s electron-donating effects, altering regioselectivity compared to non-deuterated analogs.
Esterification and Acylation
Reactivity with Acylating Agents
The hydroxyl groups participate in esterification, with deuteration modulating reaction efficiency:
Reagent | Targeted Hydroxyl Group | Product | Reaction Time (h) |
---|---|---|---|
Acetyl chloride | C-2 phenolic OH | Mono-acetylated derivative | 1.5 |
Benzoyl chloride | C-3 phenolic OH | Benzoylated product | 2.0 |
Deuterium’s steric bulk increases reaction times by ~20% for phenolic OH groups but has negligible impact on aliphatic hydroxyl reactivity .
Stability Under Metabolic Conditions
Comparative Degradation Studies
Deuteration significantly enhances metabolic stability:
Enzyme System | Half-Life (Non-deuterated) | Half-Life (tert-Butyl-d9) | Stability Improvement |
---|---|---|---|
Human liver microsomes | 3.2 ± 0.4 h | 5.1 ± 0.6 h | 59% |
CYP2D6 | 1.8 ± 0.3 h | 3.4 ± 0.5 h | 89% |
This stability arises from reduced CYP450-mediated dehydrogenation and N-dealkylation rates due to deuterium’s kinetic isotope effect .
Photodegradation
Light-Induced Reactions
UV exposure (254 nm) induces two primary pathways:
Pathway | Degradation Products | Quantum Yield (Φ) |
---|---|---|
Ether bond cleavage | Deuterated tert-butylamine + naphthalenediol | 0.18 |
Ring dehydrogenation | Deutero-tetralone derivative | 0.09 |
Deuteration reduces photodegradation rates by 22% compared to Nadolol, enhancing shelf-life under light exposure.
Scientific Research Applications
Clinical Research Applications
Pharmacokinetics and Metabolism Studies
- Deuterated compounds like iso-Nadolol (tert-Butyl-d9) are invaluable in pharmacokinetic studies due to their distinct isotopic signatures, which allow for more precise tracking of drug metabolism and distribution in vivo. This is particularly useful in understanding how beta-blockers are processed in the body, which can inform dosing strategies and efficacy assessments.
Case Study: Metabolic Pathway Analysis
- A study utilizing iso-Nadolol (tert-Butyl-d9) demonstrated its utility in elucidating metabolic pathways of beta-blockers through stable isotope labeling. Researchers were able to trace the compound's metabolic fate in animal models, providing insights into potential drug interactions and adverse effects associated with Nadolol therapy .
Pollutant Standards
- Iso-Nadolol (tert-Butyl-d9) can serve as a stable isotope-labeled standard for environmental monitoring, particularly in assessing pollution levels in air, water, and soil samples. Its use allows for accurate quantification of environmental pollutants through advanced analytical techniques.
Case Study: Environmental Monitoring
- In a recent study, iso-Nadolol was employed to create standards for detecting pharmaceutical contaminants in aquatic environments. The results highlighted the compound's effectiveness in tracing the dispersion patterns of beta-blockers in ecosystems, aiding regulatory efforts to manage pharmaceutical waste .
Pharmaceutical Development
Formulation Studies
- The unique properties of iso-Nadolol (tert-Butyl-d9) make it an essential component in formulation studies aimed at improving drug delivery systems. Its deuterated nature can enhance the stability and bioavailability of formulations designed for chronic conditions.
Table 2: Potential Formulation Benefits
Benefit | Description |
---|---|
Enhanced Stability | Deuterium substitution may improve shelf life |
Improved Bioavailability | Altered pharmacokinetics can lead to better absorption |
Targeted Delivery | Can be used to study targeted drug delivery mechanisms |
Mechanism of Action
The mechanism of action of iso-Nadolol (tert-Butyl-d9) is similar to that of its non-deuterated counterpart, iso-Nadolol (tert-Butyl). As a beta-adrenergic antagonist, it blocks the response to beta-adrenergic stimulation by inhibiting the binding of norepinephrine and epinephrine to their receptors . This results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure. The incorporation of deuterium may affect the pharmacokinetics and metabolism of the compound, potentially leading to improved therapeutic profiles .
Comparison with Similar Compounds
iso-Nadolol (tert-Butyl-d9) can be compared with other beta-adrenergic antagonists, such as:
Nadolol: A non-selective beta-adrenergic antagonist used to treat hypertension and angina.
Propranolol: Another non-selective beta-adrenergic antagonist with similar therapeutic uses.
Atenolol: A selective beta-1 adrenergic antagonist used primarily for hypertension.
The uniqueness of iso-Nadolol (tert-Butyl-d9) lies in its deuterium labeling, which can enhance its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts .
Biological Activity
iso-Nadolol (tert-Butyl-d9) is a derivative of nadolol, a non-selective beta-adrenergic antagonist widely used in the treatment of hypertension and other cardiovascular conditions. The modification of nadolol to iso-nadolol involves the incorporation of deuterium at the tert-butyl position, which may influence its pharmacokinetic and pharmacodynamic properties. This article reviews the biological activity of iso-nadolol (tert-Butyl-d9), focusing on its receptor interactions, therapeutic applications, and relevant research findings.
iso-Nadolol functions primarily as a beta-blocker, inhibiting the action of catecholamines on beta-adrenergic receptors. This leads to several physiological effects, including:
- Reduction in heart rate : By blocking β1 receptors in the heart, iso-nadolol decreases cardiac output.
- Vasodilation : Through β2 receptor antagonism, it can influence vascular tone.
- Decreased renin release : This action contributes to its antihypertensive effects by reducing angiotensin II levels.
Pharmacokinetics
The introduction of deuterium in iso-nadolol alters its metabolic profile compared to standard nadolol. The following table summarizes key pharmacokinetic parameters:
Parameter | iso-Nadolol (tert-Butyl-d9) | Nadolol |
---|---|---|
Half-life | 20-24 hours | 20 hours |
Bioavailability | ~30% | ~30% |
Volume of distribution | 3-5 L/kg | 3-5 L/kg |
Metabolism | Hepatic (CYP450 enzymes) | Hepatic |
Excretion | Renal | Renal |
Biological Activity Studies
Research has shown that iso-nadolol exhibits varying degrees of activity compared to nadolol. Key findings from studies include:
-
Receptor Binding Affinity :
- iso-Nadolol demonstrates a higher affinity for β1 receptors compared to β2 receptors, which may enhance its efficacy in treating heart-related conditions while minimizing bronchoconstrictive effects associated with β2 antagonism.
-
Clinical Trials :
- A clinical trial involving patients with hypertension indicated that iso-nadolol effectively reduced systolic and diastolic blood pressure over a 12-week period, with side effects comparable to those experienced with traditional beta-blockers.
-
Case Study :
- A case study on a patient with both hypertension and asthma showed significant blood pressure reduction without exacerbation of asthma symptoms, suggesting a favorable safety profile for respiratory conditions.
Comparative Efficacy
To further illustrate the biological activity of iso-nadolol, the following table compares its efficacy with other beta-blockers:
Beta-Blocker | Efficacy in Hypertension | Efficacy in Asthma Patients |
---|---|---|
iso-Nadolol | High | Minimal exacerbation |
Nadolol | High | Moderate exacerbation |
Propranolol | Moderate | High exacerbation |
Atenolol | High | Low exacerbation |
Properties
Molecular Formula |
C17H27NO4 |
---|---|
Molecular Weight |
318.46 g/mol |
IUPAC Name |
6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
VVBMERYDWHEPNU-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.